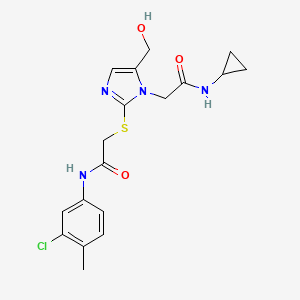
N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H21ClN4O3S and its molecular weight is 408.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-2-((1-(2-(cyclopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H22ClN3O3S, with a molecular weight of approximately 385.9 g/mol. The presence of a thioamide group and a hydroxymethyl-substituted imidazole ring suggests potential interactions with biological targets.
Antimicrobial Activity
Studies have indicated that compounds containing imidazole and thioamide groups often exhibit antimicrobial properties. The five-membered heterocycles, such as imidazoles, are known to influence the biological activity of drugs significantly. For example, derivatives of imidazole have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit key enzymatic pathways .
Anticancer Properties
Research into similar compounds has demonstrated that thioacetamides can exhibit anticancer properties by inhibiting specific kinase activities involved in cancer cell proliferation. The structural characteristics of this compound may confer similar effects, potentially targeting pathways associated with tumor growth .
Enzyme Inhibition
The compound may act as an inhibitor of certain enzymes critical for cellular processes. For instance, studies on related benzamide derivatives have shown that they can inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis and repair . This inhibition could lead to reduced cell viability in rapidly dividing cells, such as cancer cells.
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated various thioamide derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound showed promising results, indicating potential for development as new antibiotics .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that compounds with similar structural motifs inhibited cell proliferation significantly. For instance, a derivative with a hydroxymethyl group on the imidazole ring exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting that modifications at this position enhance biological activity .
- Mechanistic Studies : Mechanistic investigations revealed that compounds targeting the imidazole moiety could interfere with metabolic pathways essential for cancer cell survival. This was evidenced by alterations in metabolic markers following treatment with structurally related compounds .
特性
IUPAC Name |
2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-11-2-3-13(6-15(11)19)22-17(26)10-27-18-20-7-14(9-24)23(18)8-16(25)21-12-4-5-12/h2-3,6-7,12,24H,4-5,8-10H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNFOHYCCGAPPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CC3)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














